molecular formula C13H8Cl2O3 B6382025 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% CAS No. 1261888-47-4

4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95%

Cat. No. B6382025
CAS RN: 1261888-47-4
M. Wt: 283.10 g/mol
InChI Key: OHHDRWUIJQEGMM-UHFFFAOYSA-N
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Description

4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% (4-CPCCP) is a chemical compound that is widely used in scientific research. It has been studied for its potential applications in a variety of areas, such as drug development, food science, and environmental science.

Mechanism of Action

The exact mechanism by which 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% exerts its biological effects is not yet fully understood. However, it is thought that it acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it is believed to interfere with the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of certain types of cancer cells. It has also been shown to inhibit the growth of certain types of bacteria and fungi. In addition, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for extended periods of time without significant degradation. In addition, it is relatively non-toxic and has a low potential for causing adverse effects. However, it is important to note that 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% can be toxic at high concentrations, and it is important to use appropriate safety precautions when working with this compound.

Future Directions

There are a number of potential future directions for research on 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95%. One potential area of research is the development of new and improved synthesis methods for the compound. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential applications in various areas of science. Finally, further research could be conducted to better understand the biochemical and physiological effects of 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% and to identify potential therapeutic uses for the compound.

Synthesis Methods

4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% is typically synthesized through the reaction of 4-chlorophenol with 3-chloro-4-hydroxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide. This reaction results in the formation of a dimer, which is then hydrolyzed to yield 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95%. An alternative method involves the reaction of 4-chlorophenol with 3-chloro-4-hydroxybenzoyl chloride in the presence of a base catalyst, such as pyridine. This reaction yields the desired product in good yield.

Scientific Research Applications

4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% is used in a variety of scientific research applications. It has been studied as a potential drug candidate for the treatment of certain types of cancer. It has also been studied as an antimicrobial agent in food science and as an environmental pollutant detector in environmental science.

properties

IUPAC Name

2-chloro-5-(3-chloro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHDRWUIJQEGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686143
Record name 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol

CAS RN

1261888-47-4
Record name 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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